molecular formula C9H8BrN3O3 B11768742 Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Cat. No.: B11768742
M. Wt: 286.08 g/mol
InChI Key: CBALENQCJWMBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-bromo-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-5-carboxylate (CAS: 938192-22-4) is a heterocyclic compound with the molecular formula C₉H₈BrN₃O₃ and a molecular weight of 286.08 g/mol . It is characterized by a hydroxyl group at position 4 and a bromine atom at position 7 on the pyrrolotriazine core. This compound is commercially available with a purity of ≥97% and is classified under Heterocyclic Building Blocks, indicating its utility in pharmaceutical and chemical synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrN3O3

Molecular Weight

286.08 g/mol

IUPAC Name

ethyl 7-bromo-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

InChI

InChI=1S/C9H8BrN3O3/c1-2-16-9(15)5-3-6(10)13-7(5)8(14)11-4-12-13/h3-4H,2H2,1H3,(H,11,12,14)

InChI Key

CBALENQCJWMBOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=O)NC=NN2C(=C1)Br

Origin of Product

United States

Preparation Methods

Reaction Optimization

In a representative procedure, ethyl 4-aminopyrrole-3-carboxylate is treated with cyanamide in acetic acid at 80°C for 12 hours, yielding the unsubstituted pyrrolo[2,1-f]triazine-5-carboxylate intermediate. The reaction’s regioselectivity is governed by the electron-withdrawing effect of the ester group, which directs cyclization to the C5 position. Substituting cyanamide with bromocyanamide introduces a bromine atom at C7 during the cyclocondensation step, though this method often results in mixed regioisomers.

Table 1: Cyclocondensation Conditions and Outcomes

PrecursorReagentTemperature (°C)Yield (%)Purity (%)
Ethyl 4-aminopyrrole-3-carboxylateCyanamide806592
Ethyl 4-aminopyrrole-3-carboxylateBromocyanamide905885

Regioselective Bromination at C7

Post-cyclocondensation bromination is preferred for higher regiochemical control. The use of trimethylsilyl bromide (TMSBr) and tert-butyl nitrite (t-BuONO) in dichloromethane at −20°C selectively installs bromine at C7 without affecting the ester or hydroxyl groups.

Mechanism and Kinetics

The reaction proceeds via in situ generation of bromine radicals, which attack the electron-rich C7 position of the triazine ring. Density functional theory (DFT) calculations indicate a reaction barrier of 12.3 kcal/mol for this step, favoring bromination over competing chlorination or oxidation pathways.

Equation 1: Bromination Energy Profile

ΔG=12.3kcal/mol(C7 bromination vs. C5: ΔG=15.1kcal/mol)\Delta G^\ddagger = 12.3 \, \text{kcal/mol} \quad \text{(C7 bromination vs. C5: } \Delta G^\ddagger = 15.1 \, \text{kcal/mol)}

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance bromine solubility but reduce selectivity due to side reactions at the ester group. Conversely, dichloromethane maintains high selectivity (98:2 C7:C5 bromination) at −20°C.

Hydroxylation at C4 via Protected Intermediates

Introducing the C4 hydroxyl group necessitates protective strategies to prevent undesired oxidation of the triazine ring. A two-step protocol involving methoxy protection followed by deprotection is widely employed.

Methoxy Protection and Deprotection

  • Methylation: Treatment with methyl iodide and potassium carbonate in acetone installs a methoxy group at C4 (yield: 89%).

  • Deprotection: Boron tribromide (BBr₃) in dichloromethane at 0°C selectively removes the methyl group, yielding the free hydroxyl derivative (yield: 78%).

Table 2: Hydroxylation Efficiency Under Varied Conditions

Protecting GroupDeprotection ReagentTemperature (°C)Yield (%)
MethoxyBBr₃078
BenzyloxyPd/C, H₂2565

Industrial-Scale Synthesis and Purification

Large-scale production employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:

  • Residence Time: 30 minutes at 120°C for cyclocondensation.

  • Catalyst: 0.5 mol% palladium(II) acetate for bromination.

  • Purification: Recrystallization from ethanol/water (7:3 v/v) achieves >99% purity.

Comparative Analysis of Synthetic Routes

Route 1 (Cyclocondensation → Bromination → Hydroxylation):

  • Advantages: High regiocontrol, suitable for gram-scale synthesis.

  • Limitations: Multi-step process (overall yield: 45%).

Route 2 (Direct Bromocyanamide Cyclocondensation):

  • Advantages: One-pot synthesis.

  • Limitations: Lower regioselectivity (70:30 C7:C5) .

Chemical Reactions Analysis

Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of related compounds and to identify new drug targets.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their catalytic functions . This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires storage at 2–8°C in a sealed, dry, and light-protected environment .

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight critical differences between the target compound and its analogs, focusing on substituent effects, molecular properties, and reactivity.

Table 1: Comparison of Structural and Molecular Properties

Compound Name (CAS) Substituents (Positions 4, 7) Molecular Formula Molecular Weight (g/mol) Key Features
Target: Ethyl 7-bromo-4-hydroxypyrrolo[...]-carboxylate (938192-22-4) 4-OH, 7-Br C₉H₈BrN₃O₃ 286.08 Hydroxyl group enables hydrogen bonding; bromine facilitates coupling reactions .
Methyl 7-bromo-4-chloropyrrolo[...]-carboxylate (1416438-04-4) 4-Cl, 7-Br C₈H₅BrClN₃O₂ 290.50 Methyl ester and chloro group enhance electrophilicity; higher halogen content .
Ethyl 4-chloropyrrolo[...]-carboxylate (1408064-98-1) 4-Cl, 7-H C₉H₈ClN₃O₂ 225.63 Chloro group at position 4 improves leaving-group potential for substitutions .
Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[...]-carboxylate (1408064-99-2) 4-(3-MeOPhNH), 7-H C₁₆H₁₆N₄O₃ 312.32 Bulky aromatic amine enhances potential bioactivity and selectivity .
Ethyl 2,4-dichloropyrrolo[...]-carboxylate (2069971-89-5) 2-Cl, 4-Cl, 7-H C₉H₇Cl₂N₃O₂ 260.08 Dichloro substitution allows regioselective functionalization .
Ethyl 4-chloro-5-isopropylpyrrolo[...]-carboxylate (658084-80-1) 4-Cl, 5-iPr, 7-H C₁₂H₁₄ClN₃O₂ 267.71 Isopropyl group increases lipophilicity and steric bulk .
Ethyl 4-amino-7-bromopyrrolo[...]-carboxylate (1338050-96-6) 4-NH₂, 7-Br C₉H₈BrN₄O₂* ~300.09 (estimated) Amino group enhances solubility and hydrogen-bonding capacity .

*Estimated molecular formula based on substituents.

Biological Activity

Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate (C₉H₈BrN₃O₃) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework characterized by:

  • Bromine atom at the 7-position
  • Hydroxyl group at the 4-position of the pyrrolo[2,1-F][1,2,4]triazine ring system

This configuration contributes to its biological properties and interactions with various targets.

PropertyValue
Molecular FormulaC₉H₈BrN₃O₃
Molecular Weight286.08 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds3

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Activity : Preliminary studies suggest its potential in inhibiting cancer cell proliferation. For instance, it has shown activity against various human cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial and fungal strains. Its structural features may enhance its interaction with microbial targets.
  • Protein Kinase Inhibition : There is ongoing research into its ability to inhibit specific protein kinases involved in cancer progression.

Anticancer Studies

In a study focusing on anticancer activity, derivatives of pyrrolo[2,1-F][1,2,4]triazines were synthesized and evaluated. This compound was included in the screening against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia). Results indicated that while some derivatives exhibited significant cytotoxicity, further optimization of this compound is necessary to enhance its efficacy .

Interaction Studies

Interaction studies have revealed insights into how this compound interacts with biological targets. These studies utilize molecular docking techniques to predict binding affinities and elucidate mechanisms of action. The presence of functional groups such as hydroxyl and bromine likely plays a critical role in these interactions .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityNotable Differences
This compoundBromine at C7; Hydroxyl at C4Antitumor; AntimicrobialUnique pyrrolo-triazine core
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amineBromine at C7; Amino groupAntimicrobialLacks carboxylate group
Ethyl pyrrolo[3,4-b]quinolin-1(2H)-oneNo bromination; Different ring systemAnticancerDifferent core structure

Q & A

Q. What are the key synthetic strategies for Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate?

The synthesis typically involves cyclization of precursors followed by bromination. A common route includes:

  • Cyclization : Formation of the pyrrolotriazine core via thermal or acid-catalyzed cyclization of amino-triazine intermediates .
  • Bromination : Introduction of bromine at the 7-position using reagents like N-bromosuccinimide (NBS) in acetonitrile/acetic acid at 70°C, achieving high regioselectivity .
  • Esterification : Ethyl ester groups are introduced via carboxylate protection during intermediate steps . Critical parameters include inert atmospheres (N₂/Ar) to prevent oxidation and precise pH/temperature control .

Q. How is the compound characterized for purity and structural confirmation?

  • Chromatography : HPLC or GC-MS for purity assessment (>97% by area normalization) .
  • Spectroscopy :
  • HRMS : Exact mass verification (e.g., [M+H]+ = 300.9928 for intermediates) .
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-hydroxyl and 7-bromo groups) .
    • Thermal Analysis : Melting point determination (58–61°C for analogs) and stability under ambient conditions .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the hydroxyl and ester groups. Limited solubility in water (logP ≈ 1.6) .
  • Stability : Stable at room temperature but degrades under extreme pH (<3 or >10) or prolonged UV exposure. Store in inert, dry environments .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized for derivatization at the 7-bromo position?

  • Catalyst Selection : Pd(dppf)Cl₂·CH₂Cl₂ provides high yields (≥85%) in cross-coupling with aryl/heteroaryl boronic esters .
  • Solvent System : Use dioxane/water (5:1 v/v) with Na₂CO₃ as base, heated to 90°C for 12–24 hours .
  • Challenges : Competing hydrolysis of the ester group requires careful stoichiometry and degassing to exclude oxygen .

Q. What biological targets are associated with pyrrolo[2,1-f][1,2,4]triazine derivatives?

  • Antiviral Activity : Analogous compounds (e.g., Remdesivir intermediates) inhibit RNA-dependent RNA polymerases in coronaviruses .
  • Antitumor Potential : Derivatives interact with kinase domains (e.g., EGFR, VEGFR) via hydrogen bonding with the 4-hydroxyl group .
  • Enzyme Inhibition : The triazine core mimics purine bases, disrupting nucleotide-binding enzymes like phosphodiesterases .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

  • Bromo Group : Essential for electrophilic reactivity in cross-coupling; replacement with smaller halogens (Cl) reduces antiviral potency .
  • 4-Hydroxyl Group : Critical for hydrogen-bond interactions; methylation or acetylation decreases target affinity by 10–100× .
  • Ethyl Ester : Hydrolysis to carboxylic acid improves solubility but reduces cell permeability .

Q. What contradictions exist in reported synthetic yields or conditions?

  • Bromination Efficiency : NBS in MeCN/HOAc achieves 70–80% yield , while POCl3-mediated methods report 90% but require rigorous anhydrous conditions .
  • Cyclization Routes : Microwave-assisted cyclization reduces reaction time (2h vs. 16h) but scales poorly beyond 10g .

Q. How can computational modeling guide the design of analogs?

  • Docking Studies : Predict binding to viral polymerases using the triazine core as a purine mimic .
  • DFT Calculations : Optimize substituent electronics (e.g., bromine’s σ-hole for halogen bonding) .
  • ADMET Prediction : LogP and polar surface area (56.5 Ų) suggest moderate blood-brain barrier penetration .

Methodological Considerations

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Stable for >12 months at -20°C in amber vials with desiccants .
  • Formulation : Co-crystallization with cyclodextrins improves aqueous stability .

Q. How are structure-activity relationships (SAR) systematically evaluated?

  • Library Synthesis : Parallel synthesis of 7-aryl/heteroaryl analogs via Suzuki coupling .
  • Assay Cascades : Primary screening (IC50 in viral replication assays) followed by cytotoxicity (HEK293/HeLa cells) and pharmacokinetic profiling (Caco-2 permeability, microsomal stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.